

Molecular weight of (S)-1-(5-methylfuran-2-yl)propan-1-amine

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Compound of Interest

Compound Name: (S)-1-(5-methylfuran-2-yl)propan-1-amine

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Technical Dossier: (S)-1-(5-methylfuran-2-yl)propan-1-amine

For the Attention Of: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Analysis of the Molecular Weight of (S)-1-(5-methylfuran-2-yl)propan-1-amine

This document provides a detailed breakdown of the molecular weight of the chiral amine, (S)-1-(5-methylfuran-2-yl)propan-1-amine, a compound of interest in synthetic chemistry and drug discovery.

Molecular Identity and Formula

(S)-1-(5-methylfuran-2-yl)propan-1-amine is a chiral organic compound featuring a furan ring substituted with a methyl group and a propan-1-amine moiety. The stereochemistry at the first carbon of the propane chain is designated as (S).

Based on its structure, the molecular formula is determined to be $C_8H_{13}NO$ [1][2].

Calculation of Molecular Weight

The molecular weight is calculated by summing the atomic masses of its constituent atoms. The standard atomic weights of the elements are:

- Carbon (C): 12.011 amu[3]
- Hydrogen (H): 1.008 amu[4][5][6]
- Nitrogen (N): 14.007 amu[7][8]
- Oxygen (O): 15.999 amu[9][10]

The calculation is as follows:

(Number of C atoms × Atomic Mass of C) + (Number of H atoms × Atomic Mass of H) +
(Number of N atoms × Atomic Mass of N) + (Number of O atoms × Atomic Mass of O)

$$(8 \times 12.011) + (13 \times 1.008) + (1 \times 14.007) + (1 \times 15.999) = 139.198 \text{ g/mol}$$

This calculated value is consistent with figures from chemical suppliers.[1]

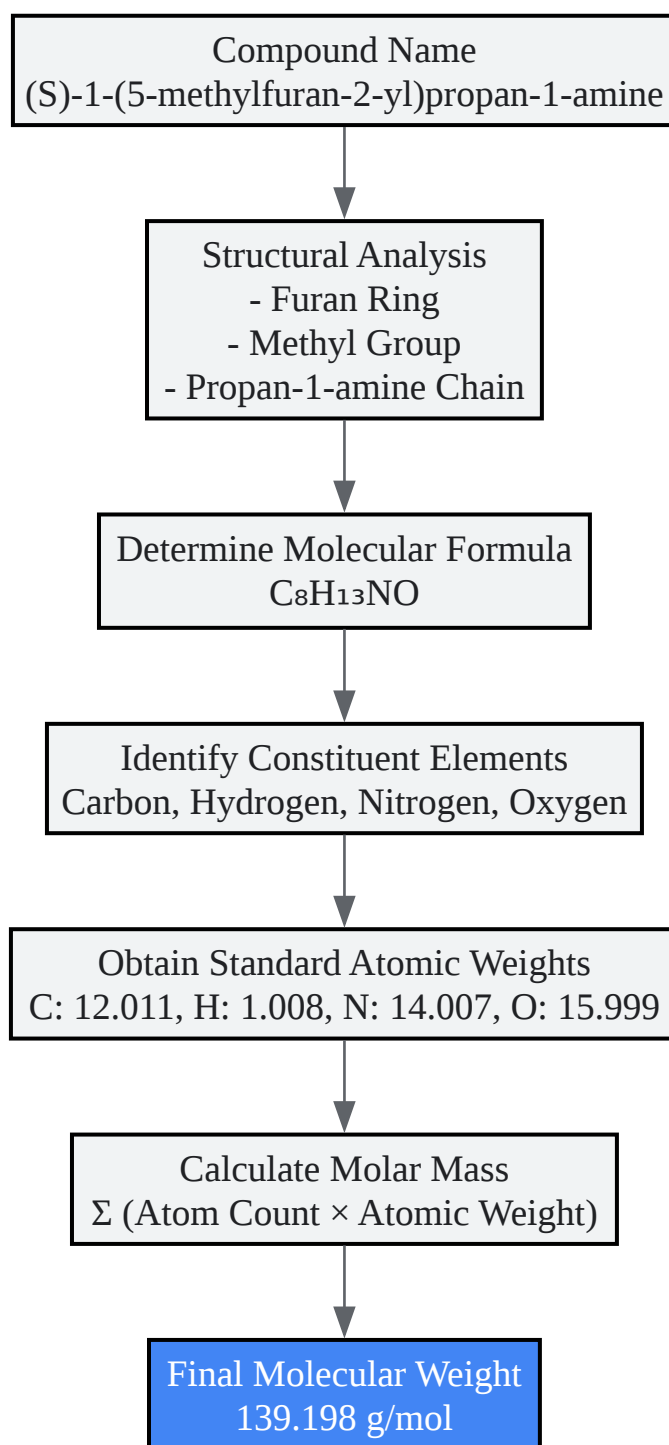
Data Presentation

For clarity and comparative purposes, the elemental composition and molecular weight are summarized in the table below.

Element	Symbol	Count	Atomic Mass (amu)	Total Mass (amu)
Carbon	C	8	12.011	96.088
Hydrogen	H	13	1.008	13.104
Nitrogen	N	1	14.007	14.007
Oxygen	O	1	15.999	15.999
Total	139.198			

Logical Workflow for Molecular Weight Determination

The process of determining the molecular weight of a chemical compound follows a logical sequence from its nomenclature to the final calculated value.



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Caption: Logical workflow for molecular weight calculation.

Experimental Protocols for Molecular Weight Verification

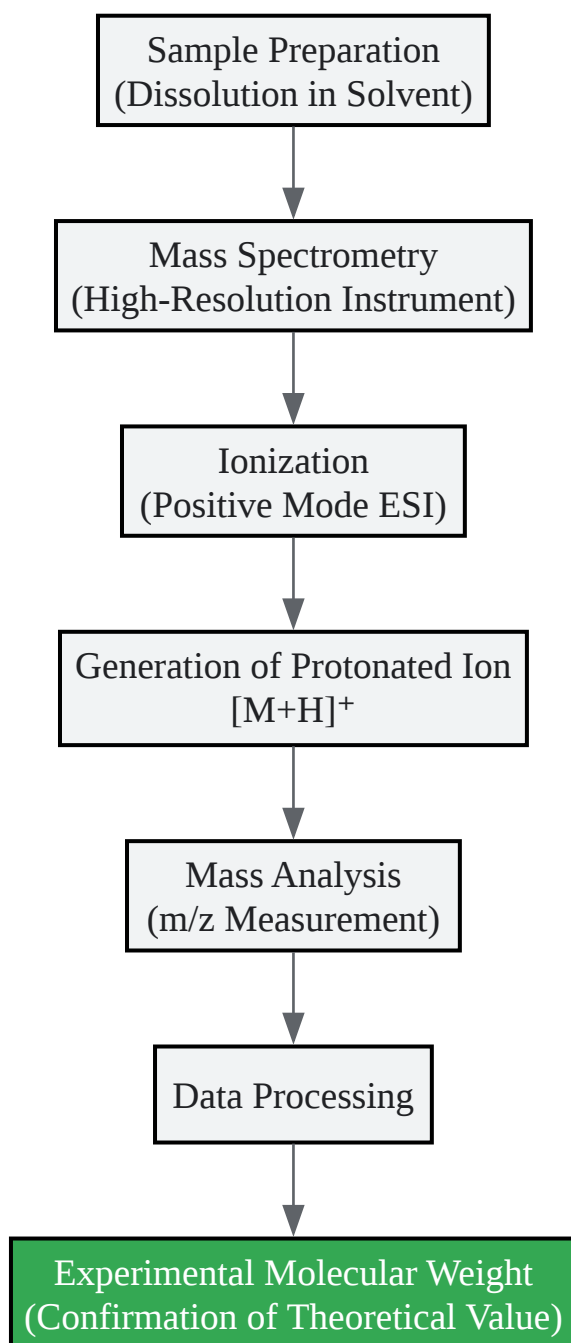
While the theoretical molecular weight is calculated from the chemical formula, experimental verification is a critical step in compound characterization. The primary technique for determining the molecular weight of small organic molecules with high accuracy and precision is mass spectrometry.

Protocol: Molecular Weight Determination by Mass Spectrometry

- Sample Preparation:
 - Dissolve a small quantity (typically <1 mg) of **(S)-1-(5-methylfuran-2-yl)propan-1-amine** in a suitable volatile solvent (e.g., methanol, acetonitrile).
 - The concentration should be in the range of 1 µg/mL to 10 µg/mL, depending on the instrument's sensitivity.
- Instrumentation and Ionization:
 - Utilize a high-resolution mass spectrometer (e.g., Time-of-Flight (TOF), Orbitrap, or Fourier-Transform Ion Cyclotron Resonance (FT-ICR)).
 - Employ a soft ionization technique to minimize fragmentation and preserve the molecular ion. Electrospray Ionization (ESI) is typically suitable for this compound due to the presence of the basic amine group, which is readily protonated.
 - Operate the ESI source in positive ion mode to generate the protonated molecule, $[M+H]^+$.
- Data Acquisition:
 - Infuse the sample solution directly into the mass spectrometer or inject it via a liquid chromatography system.

- Acquire the mass spectrum over a relevant mass-to-charge (m/z) range (e.g., m/z 50-500).
- Ensure the instrument is properly calibrated using a known standard to achieve high mass accuracy.
- Data Analysis:
 - Identify the peak corresponding to the protonated molecule, $[C_8H_{13}NO + H]^+$. The expected m/z for this ion would be approximately 140.107.
 - The monoisotopic mass, which is calculated using the mass of the most abundant isotopes (^{12}C , 1H , ^{14}N , ^{16}O), is 139.0997 g/mol .[\[2\]](#) The experimentally determined mass should be within a few parts per million (ppm) of this theoretical value.
 - The instrument software will process the raw data to provide an accurate mass measurement of the molecular ion, from which the molecular weight of the neutral molecule can be deduced.

The workflow for this experimental verification is outlined below.



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Caption: Experimental workflow for mass spectrometry.

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